
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is a complex organic compound that features a pyridine-disulfide moiety. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate typically involves multiple steps. One common method includes the reaction of N-hydroxysuccinimide (NHS) with a carboxylic acid derivative to form an NHS ester. This ester is then reacted with a pyridine-disulfide containing amine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Major Products Formed
Substitution Products: Amides, thioesters
Reduction Products: Thiols
Oxidation Products: Disulfides
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to create targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through the formation of stable linkages with biomolecules. The NHS ester reacts with primary amines to form amide bonds, while the pyridine-disulfide moiety can form disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile linker in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate offers unique advantages due to its specific functional groups. The combination of NHS ester and pyridine-disulfide moieties provides dual reactivity, making it highly versatile for various bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C17H21N3O6S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]propanoate |
InChI |
InChI=1S/C17H21N3O6S2/c21-13(7-12-27-28-14-3-1-2-8-19-14)18-9-11-25-10-6-17(24)26-20-15(22)4-5-16(20)23/h1-3,8H,4-7,9-12H2,(H,18,21) |
InChI Key |
DLSIBCBYIRQWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



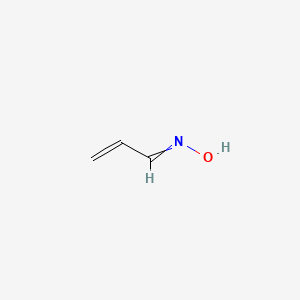
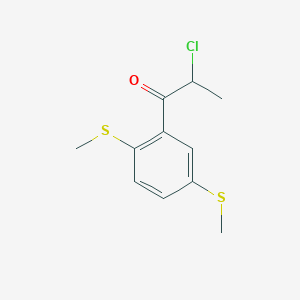
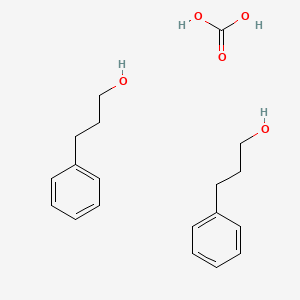
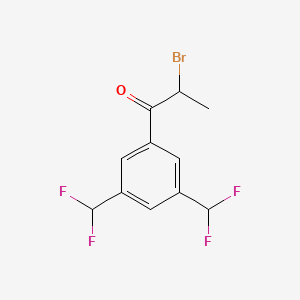
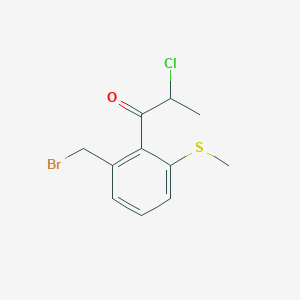

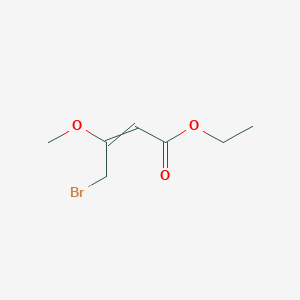
![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
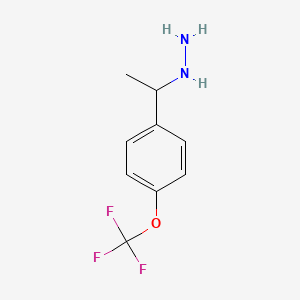
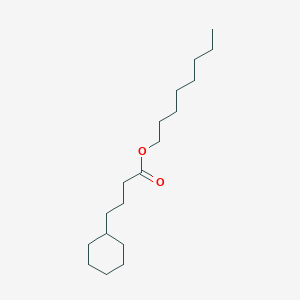

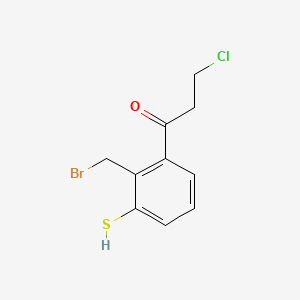
![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
